molecular formula C21H21N5O3 B5089123 1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B5089123
M. Wt: 391.4 g/mol
InChI Key: YCGCVENGDPPCIR-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-5-one core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl moiety, while the pyrrolidine nitrogen is attached to a 2-methoxyphenyl group. Structural characterization of such compounds often employs X-ray crystallography, leveraging programs like SHELXL for refinement .

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-29-19-5-3-2-4-18(19)26-12-16(10-20(26)27)21(28)24-17-8-6-15(7-9-17)11-25-14-22-13-23-25/h2-9,13-14,16H,10-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGCVENGDPPCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Triazole Moiety: The triazole moiety is often introduced through a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amide coupling reaction, typically using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(2-hydroxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide.

    Reduction: Formation of 1-(2-methoxyphenyl)-5-hydroxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazole moiety can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can act as a ligand for certain receptors, modulating their activity.

    Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrrolidine-5-one Derivatives

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

  • Structural Differences : Replaces the 2-methoxyphenyl group with a 4-fluorophenyl and substitutes the triazole with a 5-isopropyl-1,3,4-thiadiazole.
  • The 4-fluorophenyl group could enhance metabolic stability relative to the 2-methoxyphenyl group.

2.1.2. 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide ()

  • Structural Differences: Introduces a 2-fluoroanilino-2-oxoethoxy side chain on the phenyl ring and a 4-methoxybenzyl group on the carboxamide.
  • The 4-methoxybenzyl group could enhance lipophilicity compared to the triazole-containing analog.
Triazole-Containing Analogs

(S)-N-(3-(6-Isopropoxy-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide ()

  • Structural Differences : Incorporates a 1-methyl-1H-1,2,4-triazol-3-yl group into a dihydropyridine scaffold, with additional indazole and methylthio substituents.
  • Implications : The methylated triazole may reduce hydrogen-bonding capacity compared to the unsubstituted triazole in the target compound. The dihydropyridine and indazole moieties suggest a focus on kinase or protease inhibition.

1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide ()

  • Structural Differences : Substitutes the 2-methoxyphenyl with a 3-methoxyphenyl and replaces the triazole with a 2-phenylpropyl-thiadiazole.
  • Implications : The 3-methoxy substitution may sterically hinder interactions compared to the 2-methoxy isomer. The bulky 2-phenylpropyl-thiadiazole could reduce solubility but improve hydrophobic binding.

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